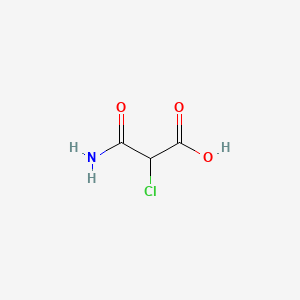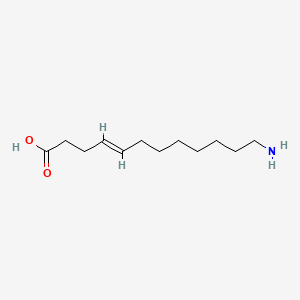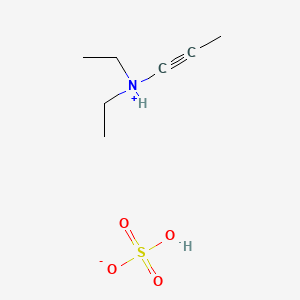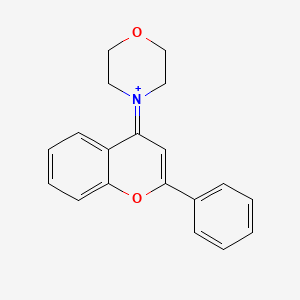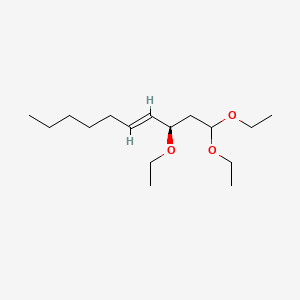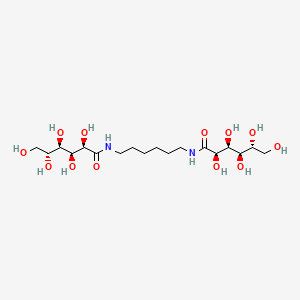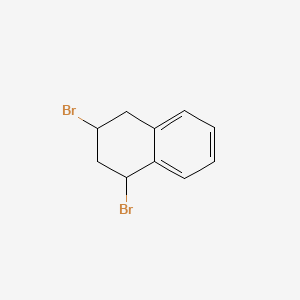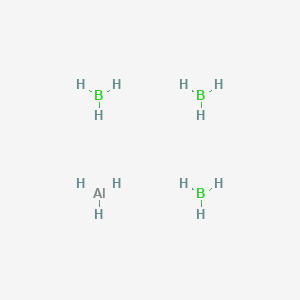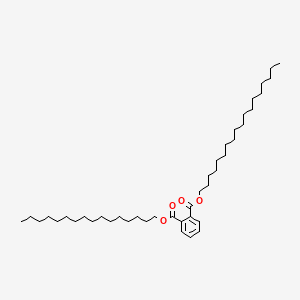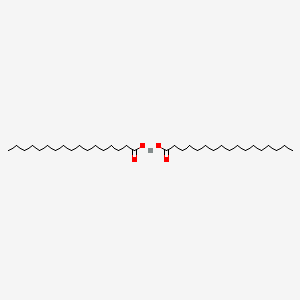
Neodymium(3+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(3+) acrylate is a coordination compound formed by the interaction of neodymium ions (Nd^3+) with acrylate ligands. Neodymium is a rare-earth element known for its magnetic and catalytic properties, while acrylate is a derivative of acrylic acid, commonly used in polymer chemistry. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(3+) acrylate can be synthesized through the reaction of neodymium salts, such as neodymium chloride (NdCl_3), with sodium acrylate (NaC_3H_3O_2) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where neodymium salts and acrylate ligands are mixed in controlled environments. The process may include steps such as purification, crystallization, and drying to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(3+) acrylate can undergo various chemical reactions, including:
Coordination Reactions: Formation of complexes with other ligands.
Polymerization: Acting as a catalyst in the polymerization of acrylate monomers.
Substitution Reactions: Replacement of acrylate ligands with other anions or molecules.
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Reagents such as phosphates, nitrates, or other carboxylates can be used to replace acrylate ligands.
Major Products Formed:
Polymeric Materials: When used as a catalyst, this compound can facilitate the formation of polyacrylate polymers.
Coordination Complexes: Various coordination complexes with different ligands can be synthesized.
Aplicaciones Científicas De Investigación
Neodymium(3+) acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the synthesis of polyacrylates and other polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of neodymium(3+) acrylate involves its ability to coordinate with various ligands and catalyze polymerization reactions. The neodymium ion acts as a central metal atom, forming coordination bonds with acrylate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical processes. The molecular targets and pathways involved include the interaction with monomers and other reactive species, facilitating the formation of polymer chains.
Comparación Con Compuestos Similares
Neodymium(3+) Methacrylate: Similar in structure but with methacrylate ligands instead of acrylate.
Neodymium(3+) Carboxylates: Includes compounds like neodymium acetate and neodymium propionate.
Comparison: Neodymium(3+) acrylate is unique due to its specific coordination with acrylate ligands, which imparts distinct properties such as enhanced catalytic activity in polymerization reactions. Compared to neodymium(3+) methacrylate, it may offer different reactivity and stability profiles, making it suitable for specific applications in materials science and industrial processes.
Propiedades
Número CAS |
36451-03-3 |
|---|---|
Fórmula molecular |
C9H9NdO6 |
Peso molecular |
357.41 g/mol |
Nombre IUPAC |
neodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Nd/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
MHJIJZIBANOIDE-UHFFFAOYSA-K |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


